Cas no 122349-91-1 (7-Quinolinamine,2,4,6-trimethyl-)
122349-91-1 structure
Product Name:7-Quinolinamine,2,4,6-trimethyl-
CAS-nummer:122349-91-1
MF:C12H14N2
MW:186.252962589264
CID:173768
PubChem ID:129703
Update Time:2025-04-19
7-Quinolinamine,2,4,6-trimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-Quinolinamine,2,4,6-trimethyl-
- 2,4,6-trimethylquinolin-7-amine
- 7-amino-2,4,6-trimethylquinoline
- 2,4,6-Trimethyl-[7]chinolylamin
- 2,4,6-trimethyl-[7]quinolylamine
- AC1L2W2K
- ACMC-20mq0a
- CCRIS 2833
- CTK4B3077
- Quinoline, 7-amino-2,4,6-trimethyl-
- 122349-91-1
- Q63408609
- UNII-U1VJP3YC5G
- 7-Quinolinamine, 2,4,6-trimethyl-
- AKOS006279004
- DTXSID80153583
- U1VJP3YC5G
-
- Inchi: 1S/C12H14N2/c1-7-4-9(3)14-12-6-11(13)8(2)5-10(7)12/h4-6H,13H2,1-3H3
- InChI-sleutel: HAADFRCWPFJSDV-UHFFFAOYSA-N
- LACHT: N1C(C)=CC(C)=C2C=C(C)C(=CC=12)N
Berekende eigenschappen
- Exacte massa: 186.11582
- Monoisotopische massa: 186.116
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 205
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 38.9Ų
Experimentele eigenschappen
- Dichtheid: 1.0859 (rough estimate)
- Kookpunt: 310.75°C (rough estimate)
- Vlampunt: 192.9°C
- Brekindex: 1.6648 (estimate)
- PSA: 38.91
7-Quinolinamine,2,4,6-trimethyl- Gerelateerde literatuur
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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